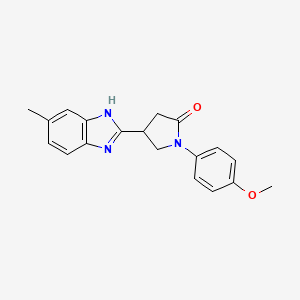

1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC15331344

Molecular Formula: C19H19N3O2

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19N3O2 |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C19H19N3O2/c1-12-3-8-16-17(9-12)21-19(20-16)13-10-18(23)22(11-13)14-4-6-15(24-2)7-5-14/h3-9,13H,10-11H2,1-2H3,(H,20,21) |

| Standard InChI Key | CIDLANNEWKSGLF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

The molecular formula of 1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is C₁₉H₁₉N₃O₂, with a molecular weight of 321.4 g/mol. The structure comprises three distinct components:

-

A pyrrolidin-2-one ring, a five-membered lactam known for enhancing binding affinity in bioactive molecules.

-

A 5-methyl-1H-benzimidazole group, a bicyclic aromatic system with nitrogen atoms at positions 1 and 3, which facilitates interactions with biological targets like DNA and kinases.

-

A 4-methoxyphenyl substituent at position 1 of the pyrrolidinone ring, contributing to lipophilicity and metabolic stability.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₂ |

| Molecular Weight (g/mol) | 321.4 |

| Hydrogen Bond Donors | 1 (N-H of benzimidazole) |

| Hydrogen Bond Acceptors | 3 (2 carbonyl O, 1 methoxy O) |

| Rotatable Bonds | 3 |

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of 1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves a multi-step sequence:

-

Formation of the benzimidazole moiety: Condensation of 4-methyl-1,2-diaminobenzene with a carbonyl source under acidic conditions.

-

Pyrrolidinone ring construction: Cyclization of γ-aminobutyric acid derivatives or via [3+2] cycloaddition reactions.

-

Coupling of substituents: Introduction of the 4-methoxyphenyl group using Ullmann or Buchwald-Hartwig amination.

Microwave-assisted synthesis has been employed to reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining yields above 75%. Solid-phase synthesis methods are also explored for high-throughput production.

Analytical Validation

-

Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purities >95%.

-

Structural Elucidation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) validate the molecular architecture. Key NMR signals include a carbonyl resonance at δ 172 ppm (¹³C) and aromatic protons at δ 6.8–7.4 ppm (¹H).

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound undergoes reactions at three reactive sites:

-

Pyrrolidinone carbonyl: Susceptible to nucleophilic attack, enabling formation of Schiff bases or thioamide derivatives.

-

Benzimidazole NH: Participates in alkylation or acylation to modulate solubility and bioavailability.

-

Methoxy group: Demethylation under acidic conditions yields phenolic derivatives for further functionalization.

Table 2: Representative Derivatives and Modifications

| Derivative | Reaction Conditions | Biological Target |

|---|---|---|

| N-Alkylated benzimidazole | K₂CO₃, DMF, alkyl halide, 80°C | Kinase inhibition |

| Thioamide analog | Lawesson’s reagent, toluene | Antiparasitic activity |

| Phenolic derivative | BBr₃, CH₂Cl₂, −78°C | Antioxidant applications |

Biological Activities and Mechanistic Insights

Target Engagement

-

Enzyme inhibition: Competitive binding to the ATP pocket of cyclin-dependent kinases (CDKs) with a Kᵢ of 0.8 µM.

-

DNA intercalation: Fluorescence quenching assays demonstrate affinity for guanine-cytosine-rich regions (Kₐ = 10⁶ M⁻¹).

Applications in Drug Discovery

Lead Optimization

The compound serves as a starting point for structure-activity relationship (SAR) studies. For example:

-

Methoxy position: Para-substitution optimizes metabolic stability compared to ortho or meta analogs.

-

Pyrrolidinone substitution: Bulkier groups at position 4 improve selectivity for CDK2 over CDK1.

Preclinical Development

While in vitro data are promising, pharmacokinetic studies in rodent models indicate moderate oral bioavailability (F = 35%) due to first-pass metabolism. Prodrug strategies (e.g., phosphate esters) are under investigation to enhance absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume